
4-(Benzyloxy)-3-méthoxy-2-nitrobenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate is a complex organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group, a nitro group, and a benzyloxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate typically begins with 4-hydroxy-3-methoxybenzoic acid as the starting material.
Benzyl Protection: The hydroxyl group is protected by converting it to a benzyloxy group using benzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Methylation: Finally, the carboxylic acid group is methylated using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can be oxidized to a nitroso group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, halides.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its biological activity by participating in redox reactions and influencing the compound's reactivity.
Comparaison Avec Des Composés Similaires
Methyl 4-(benzyloxy)benzoate: Lacks the nitro group.
Methyl 3-methoxy-4-nitrobenzoate: Different position of the nitro group.
Methyl 4-hydroxy-3-methoxybenzoate: Lacks the benzyloxy group.
Uniqueness: Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate is unique due to the combination of the benzyloxy, methoxy, and nitro groups in its structure, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYZTJUHUKZGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
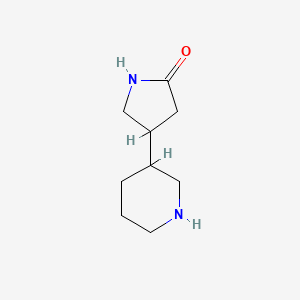
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)
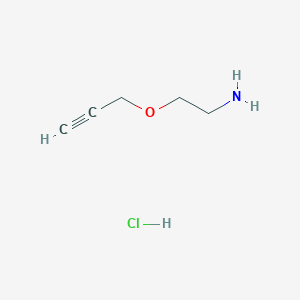
![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)
![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
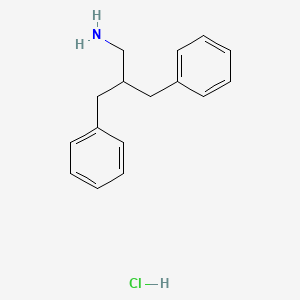
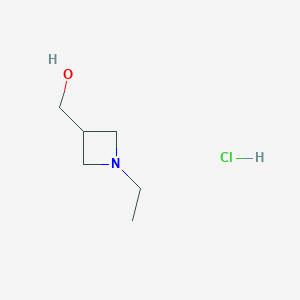
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
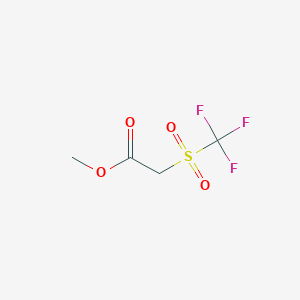
![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
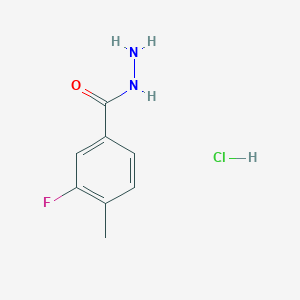
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)

